molecular formula C13H14OS B14436831 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one CAS No. 76047-55-7

2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one

Cat. No.: B14436831
CAS No.: 76047-55-7
M. Wt: 218.32 g/mol
InChI Key: BMEBTQSAHDRMBS-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the phenylsulfanyl methylating agent.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the phenylsulfanyl group. Catalysts such as vanadium or molybdenum oxides can be used to facilitate the oxidation process. The phenylsulfanyl group can then be introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanone derivatives.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism by which 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The cyclohexenone ring can also participate in Michael addition reactions, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanyl group.

    2-(Phenylsulfonyl)cyclohexanone: Contains a sulfonyl group instead of a sulfanyl group.

    4-(Phenylsulfanyl)cyclohexanone: The phenylsulfanyl group is positioned differently on the cyclohexanone ring.

Uniqueness

2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

76047-55-7

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,6-8H,4-5,9-10H2

InChI Key

BMEBTQSAHDRMBS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CSC2=CC=CC=C2

Origin of Product

United States

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